3-Phenylphenol 3-Phenylphenol Biphenyl-3-ol is a member of the class of hydroxybiphenyls that is phenol in which the hydrogen at position 3 has been replaced by a phenyl group.
Brand Name: Vulcanchem
CAS No.: 580-51-8
VCID: VC0516080
InChI: InChI=1S/C12H10O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,13H
SMILES: C1=CC=C(C=C1)C2=CC(=CC=C2)O
Molecular Formula: C12H10O
Molecular Weight: 170.21 g/mol

3-Phenylphenol

CAS No.: 580-51-8

Cat. No.: VC0516080

Molecular Formula: C12H10O

Molecular Weight: 170.21 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

3-Phenylphenol - 580-51-8

Specification

CAS No. 580-51-8
Molecular Formula C12H10O
Molecular Weight 170.21 g/mol
IUPAC Name 3-phenylphenol
Standard InChI InChI=1S/C12H10O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,13H
Standard InChI Key UBXYXCRCOKCZIT-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC(=CC=C2)O
Canonical SMILES C1=CC=C(C=C1)C2=CC(=CC=C2)O
Appearance Solid powder
Melting Point 78.0 °C

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Architecture

3-Phenylphenol, systematically named [1,1'-biphenyl]-3-ol, belongs to the hydroxybiphenyl class. Its structure features a phenolic hydroxyl group at the meta position relative to the biphenyl linkage. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature distinguishes it from isomeric forms like 2-phenylphenol (o-phenylphenol) and 4-phenylphenol (p-phenylphenol) . X-ray crystallographic studies confirm a dihedral angle of approximately 45° between the two aromatic rings, creating a non-planar geometry that influences its solubility and reactivity .

Physicochemical Properties

The compound’s physical and chemical parameters are summarized below:

PropertyValueSource
Molecular Weight170.21 g/mol
Melting Point75–80 °C
Boiling Point300 °C @ 760 mmHg
Density1.0149 g/cm³ (estimate)
Refractive Index1.6188 (estimate)
pKa9.64 @ 25°C
LogP (Octanol-Water)3.23

These properties dictate its behavior in different media. The moderate logP value suggests preferential partitioning into lipid membranes, a factor relevant to its biological activity . The high melting point reflects strong intermolecular hydrogen bonding between hydroxyl groups .

Synthesis and Industrial Production

Classical Synthetic Routes

The primary synthesis method involves Ullmann coupling of 3-bromophenol with phenylboronic acid using a copper(I) iodide catalyst. A 1965 protocol achieved 68% yield under refluxing dioxane conditions with cesium carbonate as base . Alternative approaches include:

  • Friedel-Crafts alkylation: Reacting phenol with benzyl chloride in the presence of AlCl3_3, though this method produces regioisomeric mixtures .

  • Photochemical dehydration: Irradiation of 3-hydroxybiphenyl derivatives generates quinone methide intermediates, as demonstrated in a 2012 photolysis study .

Modern Catalytic Methods

Recent advances employ palladium-catalyzed cross-couplings. A 1995 Tetrahedron Letters report detailed Suzuki-Miyaura coupling between 3-hydroxyphenylboronic acid and iodobenzene, achieving 82% yield with tetrakis(triphenylphosphine)palladium(0) . Copper-mediated reactions using 2-phenylphenol as a ligand show enhanced efficiency in α-aryl malonate synthesis, relevant to pharmaceutical intermediates .

Reactivity and Functional Transformations

Acid-Base Behavior

With a pKa of 9.64, 3-phenylphenol undergoes deprotonation in alkaline solutions to form the phenoxide anion. This species participates in electrophilic aromatic substitution, preferentially at the para position of the hydroxyl-bearing ring due to electronic directing effects .

Oxidation and Metabolic Activation

Rat liver microsomes metabolize 3-phenylphenol via CYP2C11 and CYP2E1 enzymes to phenylhydroquinone (PHQ), a redox-active metabolite implicated in oxidative DNA damage . Autoxidation of PHQ generates phenylbenzoquinone and superoxide radicals, contributing to its cytotoxicity in CHO-K1 cells (IC50_{50} = 12 μM) .

Applications Across Multiple Disciplines

Analytical Chemistry

As a chromogenic agent, 3-phenylphenol complexes with uronic acids in the Dische carbazole assay, enabling spectrophotometric quantification at 520 nm . Modifications with Fe3_3O4_4 nanoparticles and ionic liquids (e.g., HMPF6) enhance its electrochemical response, creating sensors with detection limits of 0.07 μM for phenolic pollutants .

Material Science

Tetrakis(4-phenylphenol)borate derivatives serve as ionophores in chemical sensors. A 2005 study demonstrated selective potentiometric response to tetraphenylphosphonium ions (slope = 58.2 mV/decade) over alkali metals .

Biological Studies

At 10 μM, 3-phenylphenol exhibits anti-androgenic activity in reporter gene assays, inhibiting dihydrotestosterone-induced AR transactivation by 43% . Adrenal cell line studies show it alters steroidogenesis, downregulating CYP11B2 expression by 2.3-fold at 100 μM .

Toxicological and Environmental Impact

Genotoxicity Assessment

The comet assay revealed 3-phenylphenol induces DNA strand breaks in mouse hepatocytes at 50 mg/kg (tail moment = 8.7 vs. 1.2 in controls) . Co-administration of superoxide dismutase mimetics reduces damage by 78%, confirming oxidative mechanisms .

Ecotoxicology

Despite a biodegradation half-life of 14 days in soil, the compound’s logP >3 raises bioaccumulation concerns. A 2021 study detected 0.8 μg/L in wastewater effluents, demonstrating environmental persistence .

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